Home > Products > Screening Compounds P116623 > N-Ana cholesterol
N-Ana cholesterol - 113108-90-0

N-Ana cholesterol

Catalog Number: EVT-1173910
CAS Number: 113108-90-0
Molecular Formula: C38H63NO9
Molecular Weight: 677.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

NANA is derived from the metabolism of sialic acids, which are a family of nine-carbon sugars. It is primarily found on the surfaces of cells and is involved in numerous physiological functions including cell recognition, signaling, and modulation of immune responses. In terms of classification, NANA is categorized under the glycoproteins and glycolipids due to its presence in glycoproteins on cell membranes.

Synthesis Analysis

The synthesis of N-acetylneuraminic acid involves several enzymatic steps primarily occurring in the cytoplasm. The key precursor for NANA synthesis is UDP-N-acetylglucosamine, which undergoes several transformations:

  1. Conversion to N-acetylmannosamine: The enzyme N-acetylglucosamine-2-epimerase catalyzes this conversion.
  2. Formation of Neu5Ac: N-acetylmannosamine is subsequently converted into N-acetylneuraminic acid through the action of the enzyme sialic acid synthase.

The synthesis can be influenced by various factors including substrate availability and enzyme activity levels. Parameters such as temperature and pH can also affect the efficiency of the enzymatic reactions involved.

Molecular Structure Analysis

NANA has a complex molecular structure characterized by a nine-carbon backbone with an acetamido group at C2 and a carboxylic acid group at C1. Its structural formula can be represented as C11H19NO9, with a molecular weight of approximately 309.27 g/mol. The stereochemistry of NANA includes several hydroxyl groups that contribute to its hydrophilicity and interaction with other biomolecules.

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to elucidate its structure and confirm its identity.

Chemical Reactions Analysis

NANA participates in various biochemical reactions:

  1. Glycosylation Reactions: It acts as a donor in glycosylation processes, contributing to the formation of glycoproteins.
  2. Sialylation: This reaction involves the transfer of sialic acid residues to glycoproteins or glycolipids, impacting cell-cell interactions.
  3. Degradation Pathways: NANA can be enzymatically degraded by sialidases, which hydrolyze the glycosidic bonds between sialic acids and their respective glycoconjugates.

These reactions are critical for maintaining cellular functions and modulating biological responses.

Mechanism of Action

The mechanism by which NANA exerts its effects involves several pathways:

  • Cell Signaling: NANA influences cellular signaling pathways by modulating receptor interactions on cell surfaces.
  • Immune Response Modulation: It plays a role in immune evasion by pathogens that express sialic acid-binding proteins.
  • Cholesterol Transport Regulation: Recent studies have indicated that NANA enhances reverse cholesterol transport by upregulating specific proteins such as ATP-binding cassette G1 (ABCG1) and peroxisome proliferator-activated receptor alpha (PPARα), thus facilitating cholesterol efflux from macrophages to feces .
Physical and Chemical Properties Analysis

NANA exhibits several notable physical and chemical properties:

  • Solubility: It is highly soluble in water due to its polar functional groups.
  • Melting Point: The melting point ranges around 130–135 °C.
  • pH Stability: NANA remains stable within a pH range of 4–8 but may degrade under extreme conditions.

These properties are essential for its functionality in biological systems.

Applications

NANA has diverse scientific applications:

  • Pharmaceuticals: It is being explored for its potential therapeutic effects in cardiovascular diseases due to its role in lipid metabolism .
  • Biotechnology: Used in the development of vaccines and drug delivery systems where sialic acids play a crucial role in targeting specific cells.
  • Nutrition: As a dietary supplement, it may help improve lipid profiles by enhancing cholesterol transport mechanisms .
Introduction to Cholesterol and Antinuclear Antibodies (ANA)

Immunological Significance of Antinuclear Antibodies (Antinuclear Antibodies)

Antinuclear antibodies constitute heterogeneous immunoglobulins recognizing nuclear components like double-stranded deoxyribonucleic acid, histones, and ribonucleoproteins. While transient antinuclear antibodies positivity occurs in infections, persistent elevation indicates breakdown of self-tolerance and predicts autoimmune disorders including systemic lupus erythematosus and rheumatoid arthritis. Epidemiological data reveal striking sexual dimorphism:

  • Women exhibit 78% higher prevalence of autoimmune diseases versus men [2]
  • 13.0% of antinuclear antibodies-positive women display high total cholesterol (>240 mg/dL) versus 9.0% of antinuclear antibodies-positive men [2]

Lipid profiles distinctly correlate with antinuclear antibodies status:

"Men with borderline high triglycerides (150 to <200 mg/dL) exhibit significantly reduced odds of antinuclear antibodies positivity (odds ratio 0.33; 95% confidence interval 0.11–0.92), while women using statins demonstrate markedly lower antinuclear antibodies incidence (odds ratio 0.25; 95% confidence interval 0.09–0.76)" [2]

This sex-specific association suggests immunological effects of lipid-lowering drugs extend beyond cholesterol reduction, potentially involving:

  • Modulation of toll-like receptor 4 signaling in antigen-presenting cells
  • Alteration of major histocompatibility complex class II antigen presentation
  • Suppression of interferon-alpha production by plasmacytoid dendritic cells

Table 2: Association Between Serum Lipids and Antinuclear Antibodies Status in NHANES 1999-2004

ParameterAntinuclear Antibodies+ MenAntinuclear Antibodies+ WomenP Value
High Total Cholesterol (>240 mg/dL)9.0%13.0%<0.05
Low High-Density Lipoprotein Cholesterol<40 mg/dL (men), <50 mg/dL (women)19.6%29.2%<0.01
Statin Use AssociationNot significantOR 0.25 (0.09–0.76)0.01

Pathophysiological Interplay Between Lipid Homeostasis and Autoimmunity

Cholesterol Dysregulation in Autoimmune Rheumatic Diseases

Autoimmune rheumatic diseases exhibit paradoxical lipid profiles:

  • Systemic lupus erythematosus: Elevated low-density lipoprotein cholesterol, oxidized low-density lipoprotein, and triglycerides with reduced high-density lipoprotein cholesterol and impaired reverse cholesterol transport [3] [6]
  • Rheumatoid arthritis (untreated): Suppressed total cholesterol and high-density lipoprotein cholesterol disproportionate to disease severity ("lipid paradox"), with high-density lipoprotein cholesterol levels inversely correlating with C-reactive protein [3]

Pro-inflammatory high-density lipoprotein dysfunction develops when antioxidant proteins (e.g., paraoxonase 1) are displaced by serum amyloid A during inflammation, converting high-density lipoprotein from anti-atherogenic to pro-oxidant:

"Approximately 48.2% of systemic lupus erythematosus patients exhibit dysfunctional proinflammatory high-density lipoprotein, characterized by reduced paraoxonase 1 activity and impaired cholesterol efflux capacity" [6]

Molecular Mechanisms of Immunomodulation

Cholesterol influences autoimmunity through multiple pathways:

  • Lipid raft organization: Enriched membrane microdomains amplify B cell receptor and T cell receptor signaling by concentrating kinases (e.g., Lck, Fyn) and costimulatory molecules (e.g., CD28) [6]
  • Inflammasome activation: Cholesterol crystals engage the NLR family pyrin domain containing 3 inflammasome via phagolysosomal destabilization, triggering interleukin-1β maturation [5]
  • Oxysterol signaling: 25-hydroxycholesterol and 27-hydroxycholesterol activate liver X receptor, suppressing T helper 17 cell differentiation while promoting regulatory T cell development [10]

In experimental autoimmune encephalomyelitis, cholesterol homeostasis genes exhibit stage-specific dysregulation:

  • Acute phase: Upregulation of low-density lipoprotein receptor and sterol regulatory element-binding protein 2
  • Chronic phase: Suppression of ATP-binding cassette transporters subfamily A member 1 and ATP-binding cassette transporters subfamily G member 1 with intracellular cholesterol accumulation in microglia [10]

Table 3: Cholesterol-Related Genes Modulated in Autoimmunity

GeneFunctionExpression Change in AutoimmunityImmunological Consequence
Low-density lipoprotein receptorCellular cholesterol uptakeUpregulatedEnhanced foam cell formation
ATP-binding cassette transporters subfamily A member 1Cholesterol effluxDownregulatedMacrophage cholesterol accumulation
Liver X receptor betaOxysterol receptorVariably modulatedAltered T helper 17/regulatory T cell balance
Niemann-Pick C1 proteinLysosomal cholesterol exportReduced in microgliaImpaired myelin phagocytosis

Bidirectional Pathogenic Crosstalk

A self-amplifying cycle emerges in autoimmune conditions:

  • Inflammation suppresses reverse cholesterol transport via tumor necrosis factor-alpha-mediated downregulation of ATP-binding cassette transporters subfamily A member 1 and ATP-binding cassette transporters subfamily G member 1
  • Cellular cholesterol accumulation enhances toll-like receptor signaling through lipid raft stabilization
  • Toll-like receptor activation further inhibits liver X receptor-mediated transcription of cholesterol efflux transporters [5]

This loop establishes a pro-inflammatory lipid milieu where oxidized low-density lipoprotein uptake by macrophages promotes foam cell formation, while high-density lipoprotein dysfunction permits unchecked oxidation of phospholipids. Consequently, autoimmune patients develop accelerated atherosclerosis independent of traditional cardiovascular risk factors.

"In rheumatoid arthritis, atherosclerotic plaques demonstrate distinct morphology with less calcification but greater instability and inflammatory cell infiltration compared to non-autoimmune atherosclerosis" [3]

The convergence of cholesterol dyshomeostasis and autoantibody production illustrates how metabolic disturbances propagate immunological dysfunction, establishing a pathophysiological continuum between hypercholesterolemia and systemic autoimmunity.

Properties

CAS Number

113108-90-0

Product Name

N-Ana cholesterol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C38H63NO9

Molecular Weight

677.9 g/mol

InChI

InChI=1S/C38H63NO9/c1-21(2)8-7-9-22(3)27-12-13-28-26-11-10-24-18-25(14-16-36(24,5)29(26)15-17-37(27,28)6)47-38(35(45)46)19-30(42)32(39-23(4)41)34(48-38)33(44)31(43)20-40/h10,21-22,25-34,40,42-44H,7-9,11-20H2,1-6H3,(H,39,41)(H,45,46)/t22-,25+,26+,27-,28+,29+,30+,31-,32-,33-,34-,36+,37-,38-/m1/s1

InChI Key

GCQWCBFLOFFTJT-CANRKIPKSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)C)C

Synonyms

alpha-sialosyl cholesterol
alpha-sialyl cholesterol
alpha-sialylcholesterol
beta-sialylcholesterol
N-acetylneuraminyl cholesterol
N-acetylneuraminyl cholesterol, beta-N-ANA cpd
N-acetyneuraminyl cholesterol
N-ANA cholesterol

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.